molecular formula C15H18ClN3O3S B6474680 N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640972-44-5

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6474680
CAS No.: 2640972-44-5
M. Wt: 355.8 g/mol
InChI Key: CZWITBZPTAXPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzoxazole core substituted with a chlorine atom at the 6-position, a piperidinyl linker, and a cyclopropanesulfonamide group. This compound is of interest in medicinal chemistry due to its structural features, which may confer selectivity and potency in targeting specific biological pathways, such as kinase inhibition or receptor modulation . Its design combines a heterocyclic aromatic system (benzoxazole) with a sulfonamide moiety, a combination often employed to enhance metabolic stability and binding affinity in drug discovery.

Properties

IUPAC Name

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c16-10-3-6-13-14(8-10)22-15(17-13)19-7-1-2-11(9-19)18-23(20,21)12-4-5-12/h3,6,8,11-12,18H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWITBZPTAXPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the synthesis, biological mechanisms, and research findings surrounding this compound, supported by case studies and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H18ClN3O3S
Molecular Weight 343.8 g/mol
CAS Number 2640972-44-5
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoxazole Core : This is achieved through the reaction of 2-aminophenol with a chloro-substituted aldehyde.
  • Piperidine Moiety Introduction : The benzoxazole derivative is then reacted with piperidine derivatives to introduce the piperidine ring.
  • Cyclopropanesulfonamide Coupling : The final step involves coupling the piperidine-benzoxazole intermediate with a cyclopropanesulfonamide moiety under appropriate conditions.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. A related study demonstrated that derivatives of 1,3-benzoxazol-2(3H)-one effectively inhibited quorum sensing (QS) in Pseudomonas aeruginosa, a common pathogenic bacterium. This suggests that this compound may similarly inhibit QS mechanisms, thereby reducing virulence in pathogenic bacteria .

Anti-inflammatory Effects

Preliminary studies have shown that benzoxazole derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on QS Inhibition : A series of 1,3-benzoxazol derivatives were synthesized and tested for their ability to inhibit QS in Pseudomonas aeruginosa. The results indicated a significant reduction in elastase production and biofilm formation, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of benzoxazole derivatives in vitro, demonstrating their ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This highlights their potential as anti-inflammatory agents .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may interact with and inhibit enzymes involved in inflammatory pathways.
  • Disruption of Quorum Sensing : By interfering with bacterial communication systems, it can reduce virulence factors produced by pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on compounds with imidazo[1,5-a]pyrrolo[2,3-e]pyrazine cores linked to sulfonamide groups (e.g., Example #15 in ). While these compounds share the sulfonamide functional group with the target molecule, key structural and functional differences exist:

Table 1: Structural and Functional Comparison

Feature N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Example #15 ()
Core Heterocycle Benzoxazole (chlorinated at C6) Imidazo-pyrrolo-pyrazine
Linker Piperidin-3-yl Pyrrolidin-3-yl
Sulfonamide Substituent Cyclopropane Cyclopropane
Reported Biological Activity Not specified in provided evidence Kinase inhibition (implied by patent context)
Synthetic Yield Not reported 37% (purified via silica chromatography)

Key Differences:

Heterocyclic Core : The benzoxazole core in the target compound is distinct from the fused imidazo-pyrrolo-pyrazine system in Example #12. The chlorine substituent on benzoxazole may enhance lipophilicity and electronic effects compared to the unsubstituted fused heterocycle in Example #15 .

Patent Context : The compounds in –2 are part of kinase inhibitor patents, suggesting their utility in oncology or inflammatory diseases. The target compound’s benzoxazole core, however, is more commonly associated with antimicrobial or CNS-targeting applications, though this is speculative due to insufficient data .

Limitations of Available Data

The comparison above is extrapolated from structurally related sulfonamide-containing compounds in the same patent family. Critical parameters such as binding affinity, solubility, metabolic stability, and in vivo efficacy for the target compound remain unreported in the provided sources.

Research Implications

To validate a robust comparison, further studies are required:

  • Kinetic and Thermodynamic Binding Studies : To compare target engagement with related compounds.
  • ADME Profiling : Assess whether the benzoxazole core improves metabolic stability over imidazo-pyrrolo-pyrazine systems.
  • Patent Expansion : Broader patent searches (e.g., USPTO, PubChem) are needed to identify direct analogs of the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.